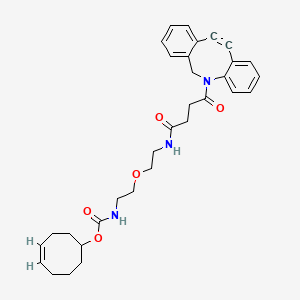

TCO-PEG1-amido-DBCO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG1-amido-DBCO is a useful research compound. Its molecular formula is C32H37N3O5 and its molecular weight is 543.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioorthogonal Click Chemistry

TCO-PEG1-amido-DBCO is primarily utilized in bioorthogonal reactions, particularly with azide-functionalized biomolecules. This reaction allows for:

- Site-Specific Labeling : Enables precise attachment of fluorescent dyes or therapeutic agents to biomolecules without disrupting native biological functions. This specificity is crucial for studying molecular interactions and cellular processes.

Protein Engineering

The compound facilitates the modification of proteins by allowing the attachment of functional groups. This capability is essential for:

- Studying Protein Functionality : By creating stable protein conjugates, researchers can investigate protein interactions and functions more effectively.

Drug Delivery Systems

This compound plays a significant role in enhancing drug delivery systems through:

- Targeted Therapeutic Agent Attachment : The DBCO group allows for the conjugation of drugs to targeting ligands or carriers, improving the specificity of drug delivery and minimizing off-target effects. This is particularly important in cancer therapy where targeted delivery can enhance therapeutic efficacy while reducing side effects.

Imaging Applications

The compound is also employed in imaging techniques, which include:

- Fluorescent Imaging : By tagging biological molecules with imaging agents using this compound, researchers can visualize cellular processes both in vitro and in vivo.

Diagnostic Applications

In diagnostics, this compound is used for:

- Assay Development : Its ability to form stable conjugates makes it suitable for developing diagnostic assays where accurate detection is critical.

Material Science Applications

This compound has applications in materials science, particularly in the modification of surfaces:

Surface Functionalization

The DBCO component allows for functionalizing surfaces of various materials such as nanoparticles or substrates:

| Application | Description |

|---|---|

| Surface Coating | Enhances biocompatibility and solubility of materials through PEG attachment. |

| Nanoparticle Modification | Allows further functionalization with azide-containing compounds for targeted applications. |

Polymer Chemistry

Incorporation into polymers leads to the development of custom materials with tailored properties:

- Hydrogels and Biomaterials : this compound can be used to create hydrogels that respond to environmental stimuli, which are useful in drug delivery and tissue engineering.

Case Study 1: Targeted Drug Delivery

A recent study demonstrated the use of this compound in conjugating chemotherapeutic agents to antibodies targeting cancer cells. The results indicated enhanced tumor uptake and reduced systemic toxicity compared to traditional delivery methods, showcasing its potential in precision medicine.

Case Study 2: Imaging Techniques

In another application, researchers utilized this compound to label cancer cells with fluorescent probes. The imaging results revealed detailed cellular dynamics and interactions within tumor microenvironments, providing insights into cancer biology.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N3O5/c36-30(33-20-22-39-23-21-34-32(38)40-28-13-4-2-1-3-5-14-28)18-19-31(37)35-24-27-12-7-6-10-25(27)16-17-26-11-8-9-15-29(26)35/h1-2,6-12,15,28H,3-5,13-14,18-24H2,(H,33,36)(H,34,38)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAXPGUTNXOKW-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.